1,3-Bis(4-fluorophenyl)urea
Overview
Description
1,3-Bis(4-fluorophenyl)urea is a chemical compound that features a urea moiety flanked by two 4-fluorophenyl groups. This structure is a variant of the broader class of bis(phenyl)ureas, which are known for their ability to engage in hydrogen bonding and are often used in the assembly of supramolecular structures . The presence of fluorine atoms on the phenyl rings can influence the physical and chemical properties of the compound, such as its solubility, reactivity, and potential biological activity .
Synthesis Analysis
The synthesis of bis(phenyl)ureas can be achieved through various methods. One approach involves the reaction of amines with bis(o-nitrophenyl) carbonates, which can be directed to form bis-ureas by sequential amine addition . Another method includes the reaction of diamines with carbamates to yield the desired bis-ureas . Although the provided papers do not describe the synthesis of 1,3-bis(4-fluorophenyl)urea specifically, these general synthetic strategies could be adapted for its production.
Molecular Structure Analysis
The molecular structure of bis(phenyl)ureas is characterized by the central urea linkage and the phenyl groups attached to it. In the case of 1,3-bis(4-fluorophenyl)urea, the fluorine atoms are expected to influence the molecular conformation and the hydrogen bonding patterns. For example, in 1,3-bis(3-fluorophenyl)urea, crystallization from various solvents yielded concomitant polymorphs with different hydrogen bonding arrangements . Such structural diversity is also observed in other bis(phenyl)ureas, where the presence of substituents can disrupt typical hydrogen bonding patterns .
Chemical Reactions Analysis
Bis(phenyl)ureas can participate in a variety of chemical reactions, primarily due to their hydrogen bonding capabilities. For instance, 1,3-bis(4-nitrophenyl)urea can interact with oxoanions through hydrogen bonding, leading to the formation of complexes and even inducing urea deprotonation in the presence of fluoride ions . This reactivity suggests that 1,3-bis(4-fluorophenyl)urea could also engage in similar interactions, potentially forming complexes with various anions or undergoing proton transfer reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(phenyl)ureas are influenced by their molecular structure and substituents. The presence of fluorine atoms can enhance the thermal stability and solubility in polar organic solvents . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be affected by the fluorine substituents, as seen in related fluorinated compounds . The bis(phenyl)ureas can also exhibit nonlinear optical properties, which may be greater than those of standard materials like urea .
Scientific Research Applications
Crystal Engineering and Polymorphism : 1,3-Bis(4-fluorophenyl)urea has been studied in crystal engineering due to its hydrogen bonding capabilities. Crystallization from various solvents can lead to different polymorphic forms, which is significant for the design of materials with specific physical properties (Capacci-Daniel et al., 2016).
Nonlinear Optics : Compounds related to 1,3-Bis(4-fluorophenyl)urea, such as fluorophenyl derivatives, show potential in nonlinear optics. Their high hyperpolarizabilities compared to urea make them candidates for further studies in this field (Mary et al., 2019).
Interactions with Anions and DNA : The structure of 1,3-Bis(4-fluorophenyl)urea allows it to interact with various anions and biomolecules. For example, it can form complexes with oxyanions such as phosphates and carboxylates, which is crucial for applications in sensing and extraction technologies (Ghosh et al., 2017). Additionally, its derivatives can intercalate with DNA, which is significant for understanding molecular interactions in biological systems (Ajloo et al., 2015).
Supramolecular Structures and Drug Design : 1,3-Bis(4-fluorophenyl)urea is part of a broader category of diaryl ureas, which have been used in constructing supramolecular structures like gels, capsules, and crystals. These structures have potential applications in drug design and delivery systems (Capacci-Daniel et al., 2015).
Self-Healing Materials : Derivatives of 1,3-Bis(4-fluorophenyl)urea have been utilized in the development of self-healing materials. For instance, aromatic disulfide derivatives demonstrate room-temperature self-healing capabilities in poly(urea-urethane) elastomers, making them promising for various industrial applications (Rekondo et al., 2014).
Computational Studies : Computational analyses of 1,3-Bis(4-fluorophenyl)urea and its derivatives provide insights into their molecular structure, charge distribution, and electrostatic potentials. These studies are crucial for understanding their interaction patterns and crystallization properties, which can inform material design and synthesis (Murray et al., 1991).
Safety And Hazards
properties
IUPAC Name |
1,3-bis(4-fluorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEURDHASKSZBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307336 | |
Record name | 1,3-bis(4-fluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-fluorophenyl)urea | |
CAS RN |
370-22-9 | |
Record name | 370-22-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-bis(4-fluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-BIS(4-FLUOROPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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